molecular formula C12H9N3O2 B2539468 N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034266-24-3

N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

Cat. No. B2539468
CAS RN: 2034266-24-3
M. Wt: 227.223
InChI Key: ALXMTLMZXFGLIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Initial N-(pyridin-2-yl)furan-2-carboxamide was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, it was shown that compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited four times higher activity than the standard drug PZA .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Scientific Research Applications

Medicinal and Biological Applications

Pyrazolo[1,5-a]pyrimidine scaffold is noted for its broad range of medicinal properties, such as anticancer, anti-infectious, anti-inflammatory, and CNS agent capabilities. The structure-activity relationship (SAR) studies have shown that these compounds can be potent drug candidates for various disease targets due to their versatile biological activities (Cherukupalli et al., 2017). Additionally, heterocyclic N-oxide derivatives derived from pyridine and indazole have been highlighted for their importance in organic synthesis, catalysis, and medicinal applications, including potent N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Synthesis and Chemical Properties

Multi-component reactions (MCRs) have been identified as an eco-friendly approach for the synthesis of complex heterocycles, including pyrazolo-pyrimidine derivatives. This method is appreciated for its atom economy, straightforwardness, and higher selectivity, providing an accessible route to molecular targets of interest (Dhanalakshmi et al., 2021).

Drug Development and Antimicrobial Activity

Research on pyrazoline derivatives has shown significant biological effects, including anticancer activity, prompting extensive research in pharmaceutical chemistry. These compounds are explored for multifunctional applications, demonstrating the breadth of their potential in drug development (Ray et al., 2022). Furthermore, pyrazole clubbed pyrimidine derivatives have been reviewed for their antimicrobial potency, suggesting that modifications to these molecules could lead to new age antimicrobials with improved potency (Trivedi et al., 2022).

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions of research on similar compounds include the design and synthesis of novel derivatives, evaluation of their biological activity, and further development based on molecular docking studies . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(11-2-1-7-17-11)14-9-4-6-15-10(8-9)3-5-13-15/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXMTLMZXFGLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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